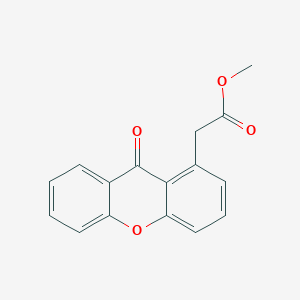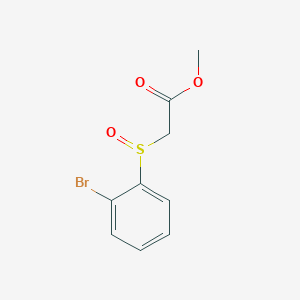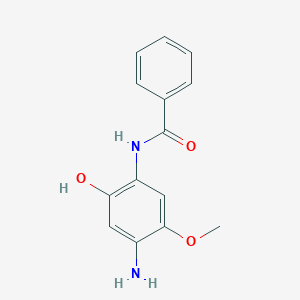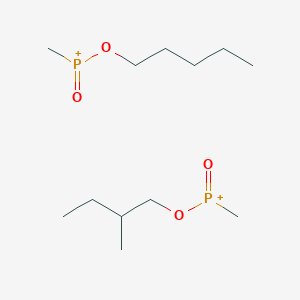
methyl-(2-methylbutoxy)-oxophosphanium;methyl-oxo-pentoxyphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium are organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and carbon atoms, forming unique structures that have various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium typically involves the reaction of phosphorus oxychloride with alcohols such as 2-methylbutanol and pentanol, respectively. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert these compounds into phosphines.
Substitution: They can undergo nucleophilic substitution reactions where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
科学的研究の応用
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other organophosphorus compounds.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of these compounds involves their interaction with molecular targets such as enzymes and receptors. The phosphorus atom in these compounds can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the structure of the compound and the nature of the target molecule.
類似化合物との比較
Similar Compounds
Trimethylphosphine: A simpler organophosphorus compound with similar reactivity.
Triphenylphosphine: Another organophosphorus compound used in similar applications.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Uniqueness
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium are unique due to their specific alkoxy groups, which confer distinct chemical and physical properties. These compounds have unique reactivity patterns and applications compared to other organophosphorus compounds.
特性
CAS番号 |
87025-52-3 |
|---|---|
分子式 |
C12H28O4P2+2 |
分子量 |
298.30 g/mol |
IUPAC名 |
methyl-(2-methylbutoxy)-oxophosphanium;methyl-oxo-pentoxyphosphanium |
InChI |
InChI=1S/2C6H14O2P/c1-4-6(2)5-8-9(3)7;1-3-4-5-6-8-9(2)7/h6H,4-5H2,1-3H3;3-6H2,1-2H3/q2*+1 |
InChIキー |
YDPLNBTYBDUREQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCO[P+](=O)C.CCC(C)CO[P+](=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


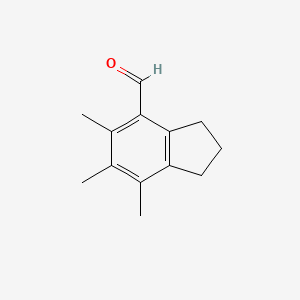


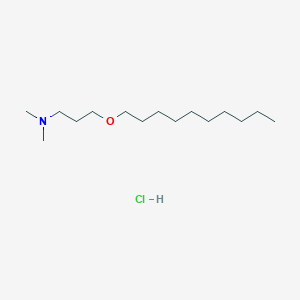
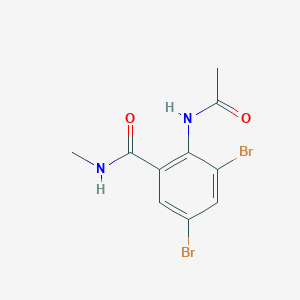
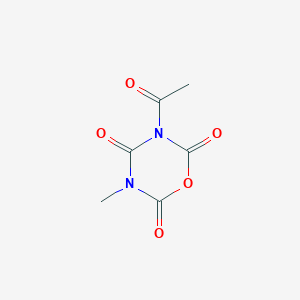

![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
